molecular formula C11H22N2O2 B2364324 Tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate CAS No. 1593964-32-9

Tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B2364324
CAS No.: 1593964-32-9
M. Wt: 214.309
InChI Key: CUDBAIMCAHHOKR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate, is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a pyrrolidine ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE typically involves the reaction of tert-butyl 3-methylpyrrolidine-1-carboxylate with formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolidine ring provides structural stability. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL 2-(AMINOMETHYL)MORPHOLINE-4-CARBOXYLATE: Similar in structure but contains a morpholine ring instead of a pyrrolidine ring.

    TERT-BUTYL 2-(AMINOMETHYL)-1-AZEPANECARBOXYLATE: Contains an azepane ring instead of a pyrrolidine ring.

Uniqueness

TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and stereoisomeric forms. This uniqueness can result in distinct physical, chemical, and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-13(9(8)7-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDBAIMCAHHOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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